Enhanced Anti-Staphylococcal Potency vs. Teicoplanin and Vancomycin
Mideplanin (MDL 62873) demonstrated significantly enhanced potency compared to both teicoplanin and vancomycin against a panel of staphylococcal isolates. The compound was 2- to 16-fold more active than teicoplanin or vancomycin, with differences mostly observed in this range [1]. This differential potency was consistently observed across a variety of staphylococcal species, including methicillin-susceptible and methicillin-resistant strains [1].
| Evidence Dimension | In vitro antibacterial potency (fold difference in activity) |
|---|---|
| Target Compound Data | MDL 62873 (mideplanin) |
| Comparator Or Baseline | Teicoplanin and Vancomycin |
| Quantified Difference | 2- to 16-fold more active than teicoplanin or vancomycin |
| Conditions | In vitro susceptibility testing of 428 staphylococcal isolates (207 methicillin-susceptible, 221 methicillin-resistant) using agar dilution or broth microdilution methods. |
Why This Matters
This significant potency advantage ensures that experiments using mideplanin achieve greater inhibition of staphylococcal growth at lower concentrations, which is critical for minimizing off-target effects and for accurately modeling drug-pathogen interactions.
- [1] Biavasco F, Lupidi R, Varaldo PE. In vitro activities of three semisynthetic amide derivatives of teicoplanin, MDL 62208, MDL 62211, and MDL 62873. Antimicrob Agents Chemother. 1992;36(2):331-338. View Source
